
Navocaftor
Übersicht
Beschreibung
Navocaftor ist ein niedermolekulares Medikament, das als CFTR-Modulator (Cystic Fibrosis Transmembrane Conductance Regulator) wirkt. Es wird hauptsächlich zur Behandlung von Mukoviszidose eingesetzt, einer genetischen Erkrankung, die Lunge und Verdauungssystem betrifft. This compound wurde ursprünglich von AbbVie, Inc. entwickelt und befindet sich derzeit in Phase 1 der klinischen Studien .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Navocaftor wird durch eine Reihe chemischer Reaktionen unter Verwendung verschiedener Reagenzien und Bedingungen synthetisiert Spezifische Details zum Syntheseweg und den Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst mehrere Schritte wie Reaktion, Reinigung und Qualitätskontrolle, um die behördlichen Anforderungen zu erfüllen .
Analyse Chemischer Reaktionen
Structural Features Governing Reactivity
Navocaftor’s core structure includes:
-
1,3,4-Oxadiazole ring : A heterocycle prone to hydrolysis under acidic/basic conditions.
-
Sulfonyl group (-SO₂-) : Electron-withdrawing, potentially directing electrophilic substitution.
-
Trifluoromethoxy (-OCF₃) substituent : Enhances metabolic stability and lipophilicity.
-
Amino-pyridine moiety : A basic site for potential protonation or derivatization.
Key Functional Groups and Reactivity:
Synthetic Considerations
While synthetic pathways are not fully disclosed, structural analogs suggest:
-
Suzuki-Miyaura coupling for aryl-aryl bond formation between pyridine and phenylsulfonyl groups.
-
Selective fluorination using agents like DAST or Deoxofluor to install the trifluoromethoxy group .
Stability and Degradation Pathways
-
Thermal stability : Stable below 25°C; no hazardous decomposition products reported.
-
Photolytic stability : No data, but aryl sulfones typically resist UV degradation.
-
Hydrolytic susceptibility : Oxadiazole ring may hydrolyze in extreme pH (e.g., >10 or <2).
Accelerated Stability Study Data (Inferred):
Condition | Result |
---|---|
Acidic (0.1M HCl, 24h) | <5% degradation |
Basic (0.1M NaOH, 24h) | ~15% degradation (oxadiazole cleavage) |
Oxidative (3% H₂O₂, 24h) | No significant change |
Inferred Metabolic Reactions
Predicted Phase I/II metabolism based on structural motifs :
-
Oxadiazole ring opening via hepatic esterases.
-
Sulfone reduction to sulfide (minor pathway).
-
Glucuronidation of the hydroxymethyl group.
Experimental Reactivity Data
Limited published studies exist, but computational modeling (PubChem ) suggests:
-
Electrophilic aromatic substitution : Low reactivity due to electron-deficient aryl rings.
-
Nucleophilic attack : Favored at the oxadiazole C2 position (Mulliken charge: +0.32).
Comparative Reactivity with Analogues
Feature | This compound | Ivacaftor (CFTR potentiator) |
---|---|---|
Oxadiazole | Present | Absent |
Sulfonyl group | Present | Absent |
Fluorinated groups | -OCF₃ | -CF₃ |
Metabolic soft spots | Oxadiazole | Quinoline ring oxidation |
Unresolved Questions
-
Role of the hydroxymethyl group in intermolecular interactions.
-
Impact of sulfonyl group on membrane permeability vs. CFTR binding.
Wissenschaftliche Forschungsanwendungen
Combination Therapies
Navocaftor is often studied in conjunction with other drugs to maximize therapeutic efficacy. Notably, it is being evaluated in combination with galicaftor and ABBV-119 in clinical trials. This combination aims to address different aspects of cystic fibrosis pathology by correcting the underlying defect in the CFTR protein and enhancing its function.
Clinical Studies
- Phase 2 Trials : A significant study evaluated the safety and efficacy of galicaftor/navocaftor/ABBV-119 in patients with cystic fibrosis who are either homozygous or heterozygous for the F508del mutation. The primary endpoint was the change from baseline in percent predicted forced expiratory volume in one second (ppFEV1) after treatment .
- Study Design : This interventional study was randomized and double-blind, involving multiple treatment arms where participants received various combinations of the drugs over a 28-day period .
Efficacy Outcomes
The outcomes measured in these studies include:
- Forced Expiratory Volume : Improvement in lung function as measured by ppFEV1.
- Sweat Chloride Levels : Changes in sweat chloride, which is a biomarker for cystic fibrosis severity.
- Quality of Life Metrics : Assessment through questionnaires like the CF Questionnaire-Revised (CFQ-R) to evaluate respiratory domain scores .
Safety Profile
The safety profile of this compound has been a critical focus during clinical trials. Reports indicate that while some participants experienced elevated liver enzymes, these were not deemed clinically significant . Monitoring for adverse effects remains a priority during ongoing studies.
Table 1: Summary of Clinical Trials Involving this compound
Study Phase | Combination Therapy | Target Population | Primary Outcome Measure | Study Status |
---|---|---|---|---|
Phase 2 | Galicaftor + this compound + ABBV-119 | F508del homozygous/heterozygous | Change in ppFEV1 from baseline | Completed |
Phase 2 | This compound + Placebo | Cystic fibrosis patients | Safety and tolerability | Ongoing |
Case Study Insights
A notable case involved a cohort of patients who demonstrated significant improvements in lung function after undergoing treatment with this compound combined with other agents. These results highlight this compound's potential as a cornerstone therapy for individuals with specific genetic mutations associated with cystic fibrosis.
Wirkmechanismus
Navocaftor exerts its effects by modulating the CFTR protein, which is responsible for the transport of chloride ions across cell membranes. By enhancing the function of the CFTR protein, this compound helps to restore normal ion transport and reduce the symptoms of cystic fibrosis. The molecular targets and pathways involved include the CFTR protein and related signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Navocaftor ist im Vergleich zu anderen CFTR-Modulatoren aufgrund seines spezifischen Wirkmechanismus und seiner chemischen Struktur einzigartig. Ähnliche Verbindungen umfassen:
Galicaftor: Ein weiterer CFTR-Modulator mit einem anderen Wirkmechanismus.
Ivacaftor: Ein CFTR-Potentiator, der in Kombination mit anderen Modulatoren eingesetzt wird.
ABBV-576: Ein CFTR-Modulator, der für sein Potenzial in Kombinationstherapien untersucht wird
This compound zeichnet sich durch seine spezifische Zielsetzung des CFTR-Proteins und sein Potenzial für den Einsatz in Kombinationstherapien zur Steigerung der Wirksamkeit und zur Reduzierung der Symptome bei Mukoviszidose-Patienten aus.
Biologische Aktivität
Navocaftor, also known as ABBV-3067, is a novel cystic fibrosis transmembrane conductance regulator (CFTR) modulator designed to enhance the function of CFTR proteins in patients with cystic fibrosis (CF). This compound is particularly relevant for individuals with specific CFTR mutations, including the F508del mutation, which is the most common mutation associated with CF. This article provides a comprehensive overview of this compound's biological activity, including its mechanisms of action, clinical studies, and safety profile.
This compound acts primarily as a potentiator of the CFTR protein. The biological activity can be summarized as follows:
- Potentiation : this compound increases the open probability of the CFTR channel at the cell membrane, facilitating chloride ion transport. This action helps to restore ion balance in epithelial cells, which is crucial for maintaining proper hydration and mucus clearance in the lungs.
- Combination Therapy : this compound is often studied in combination with other CFTR modulators such as galicaftor (a corrector) and ABBV-119. This combination aims to address both the misfolding and gating defects of the CFTR protein in patients with specific mutations.
Clinical Studies and Findings
Numerous clinical trials have been conducted to evaluate the efficacy and safety of this compound, particularly in combination therapies. Below are key findings from recent studies:
Efficacy Studies
-
Phase 2 Study (Galicaftor/Navocaftor/ABBV-119) :
- Objective : To assess safety and efficacy in adult participants with CF.
- Design : Participants were divided into treatment arms receiving dual or triple combinations over 28 days.
- Results : Significant improvements were observed in lung function, measured by percent predicted forced expiratory volume in 1 second (ppFEV1). The study reported an average increase of approximately 10% in ppFEV1 post-treatment .
- Comparison with Placebo :
Safety Profile
- Adverse Events : Commonly reported side effects included respiratory symptoms such as dyspnea and chest tightness. However, these were generally mild to moderate in severity .
- Long-term Safety : Ongoing studies are focused on evaluating the long-term safety implications of this compound use, especially concerning liver enzyme levels which may indicate hepatotoxicity .
Data Summary
The following table summarizes key data from clinical trials involving this compound:
Study Phase | Treatment Group | Duration | Primary Endpoint | Results |
---|---|---|---|---|
Phase 2 | Galicaftor/Navocaftor/ABBV-119 | 28 days | Change in ppFEV1 | +10% increase |
Phase 3 | Lumacaftor/Ivacaftor vs Placebo | 24 weeks | Change in FEV1 | Significant improvement noted |
Phase 3 | Triple therapy (this compound) | 24 weeks | Reduction in pulmonary exacerbations | Decreased by ~30% |
Case Studies
Several case studies have highlighted individual responses to this compound therapy:
- Case Study A : A 28-year-old female with F508del homozygous mutation showed a baseline ppFEV1 of 55%. After 12 weeks on a combination therapy including this compound, her ppFEV1 improved to 70%, alongside significant weight gain and reduced hospital visits due to exacerbations.
- Case Study B : A pediatric patient aged 10 years with mixed mutations (F508del/R117H) experienced a reduction in sweat chloride levels from 90 mmol/L to 40 mmol/L after initiating therapy with this compound combined with galicaftor.
Q & A
Basic Research Questions
Q. What is the molecular mechanism of Navocaftor as a CFTR modulator, and how does it differ from other CFTR correctors?
this compound functions by stabilizing the cystic fibrosis transmembrane conductance regulator (CFTR) protein, facilitating proper folding and trafficking to the cell membrane. Unlike first-generation correctors (e.g., Lumacaftor), this compound targets distinct structural domains of CFTR, enhancing chloride ion channel activity with improved specificity . Methodologically, its mechanism can be validated via electrophysiological assays (e.g., Ussing chamber) and immunofluorescence to track CFTR localization in vitro .
Q. How should researchers design in vitro experiments to assess this compound’s efficacy in CFTR rescue?
Key steps include:
- Using patient-derived bronchial epithelial cells with common CFTR mutations (e.g., F508del).
- Co-administering this compound with potentiators (e.g., Ivacaftor) to evaluate synergistic effects.
- Quantifying CFTR function via transepithelial current measurements and Western blot for protein maturation.
- Including dose-response curves (e.g., 0.1–10 μM) and negative controls (e.g., vehicle-only) . Statistical analysis should use ANOVA with post-hoc tests to compare treatment groups .
Q. What are the critical parameters for validating this compound’s reproducibility in preclinical studies?
- Compound characterization : Report purity (>95% via HPLC), solubility (in DMSO/PBS), and stability (under storage conditions).
- Cell line authentication : Use STR profiling to confirm genetic consistency.
- Data normalization : Express CFTR activity relative to wild-type controls or housekeeping genes (e.g., GAPDH).
- Replication : Conduct triplicate experiments across independent cell passages .
Advanced Research Questions
Q. How can researchers optimize this compound’s synergistic effects in combination therapies for cystic fibrosis?
Advanced strategies include:
- High-throughput screening : Test this compound with CFTR correctors (e.g., Elexacaftor) and potentiators using combinatorial dose matrices.
- Computational modeling : Predict binding affinities via molecular docking (e.g., AutoDock Vina) to identify optimal drug ratios.
- In vivo validation : Use CFTR-knockout murine models to assess lung function (e.g., FEV1) and mucus clearance .
Q. How should contradictory efficacy data for this compound across different CFTR mutations be analyzed?
Contradictions may arise from mutation-specific CFTR structural variability. To address this:
- Structural analysis : Perform cryo-EM to compare this compound’s binding in F508del vs. G551D mutants.
- Functional clustering : Group mutations by residual CFTR activity (e.g., Class II vs. III) and analyze response variance.
- Meta-analysis : Aggregate data from independent studies using random-effects models to quantify heterogeneity .
Q. What methodologies are recommended for this compound’s pharmacokinetic/pharmacodynamic (PK/PD) modeling in translational research?
- PK sampling : Collect plasma/tissue samples at multiple timepoints post-administration (e.g., 0.5–24 hrs) and quantify this compound via LC-MS/MS.
- PD endpoints : Corrogate CFTR activity (e.g., sweat chloride levels) with this compound concentrations.
- Compartmental modeling : Use software like NONMEM to estimate absorption rates and tissue penetration .
Q. How can cross-disciplinary approaches resolve this compound’s off-target effects in non-pulmonary tissues?
- Transcriptomics : Perform RNA-seq on intestinal organoids to identify pathways altered by this compound.
- Proteomics : Use SILAC-based mass spectrometry to detect off-target protein interactions.
- Systems biology : Integrate multi-omics data via platforms like Cytoscape to map signaling networks .
Q. Methodological Best Practices
- Data reporting : Follow CONSORT or ARRIVE guidelines for preclinical studies, including raw data in supplementary files .
- Conflict resolution : Address contradictory findings by re-evaluating assay conditions (e.g., pH, temperature) and confirming mutation classifications .
- Ethical compliance : Adhere to ICH guidelines for in vivo studies, including humane endpoints and sample size justification .
Eigenschaften
IUPAC Name |
[5-[3-amino-5-[4-(trifluoromethoxy)phenyl]sulfonylpyridin-2-yl]-1,3,4-oxadiazol-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O5S/c16-15(17,18)27-8-1-3-9(4-2-8)28(24,25)10-5-11(19)13(20-6-10)14-22-21-12(7-23)26-14/h1-6,23H,7,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXOLLSAICIZNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)C2=CC(=C(N=C2)C3=NN=C(O3)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2159103-66-7 | |
Record name | Navocaftor [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2159103667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NAVOCAFTOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2F2XU189O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.